4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy

Description

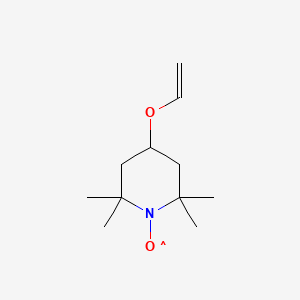

4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy (CAS: 19541-95-8) is a nitroxyl radical derivative of 2,2,6,6-tetramethylpiperidinyloxy (TEMPO). Its structure features an ethenyloxy (-O-CH₂-CH₂) substituent at the 4-position of the TEMPO scaffold, distinguishing it from other TEMPO analogs . This compound is primarily utilized in polymer chemistry, redox catalysis, and materials science due to its stable radical character and ability to participate in controlled radical polymerization (CRP) .

Properties

InChI |

InChI=1S/C11H20NO2/c1-6-14-9-7-10(2,3)12(13)11(4,5)8-9/h6,9H,1,7-8H2,2-5H3 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVNIGNVEFMJMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1[O])(C)C)OC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

110807-20-0 | |

| Details | Compound: 1-Piperidinyloxy, 4-(ethenyloxy)-2,2,6,6-tetramethyl-, homopolymer | |

| Record name | 1-Piperidinyloxy, 4-(ethenyloxy)-2,2,6,6-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110807-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

198.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the reaction of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with an ethenyloxy group. This can be achieved through various organic synthesis techniques, including radical reactions and nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like copper(I) bromide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as distillation or recrystallization are often necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Radical-Mediated Oxidation Reactions

The nitroxide radical core enables catalytic oxidation capabilities similar to TEMPO derivatives. Key reactions include:

-

Alcohol Oxidation : Converts primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions (e.g., NaOCl/NaBr systems) .

-

Polymer Stabilization : Acts as a radical scavenger in polymer matrices, inhibiting oxidative degradation by trapping propagating radicals .

Table 1: Oxidation Efficiency of TEMPO Derivatives

| Substrate | Product | Catalyst System | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| Benzyl Alcohol | Benzaldehyde | NaOCl, NaBr, 0–5°C | 92 | 98 | |

| Cyclohexanol | Cyclohexanone | H₂O₂, MgSO₄, 70°C | 88 | 95 |

Functionalization via Ethenyloxy Group

The ethenyloxy substituent introduces reactivity for polymerization and crosslinking:

-

Radical Polymerization : Participates in controlled/living radical polymerization (e.g., RAFT or NMP) as a mediator, enabling precise molecular weight control .

-

Copolymerization : Forms hybrid materials by reacting with styrene or acrylates, leveraging the vinyl group’s π-electrons .

Key Reaction Pathway :

-

Initiation : Thermal or photolytic cleavage of alkoxyamine bonds generates transient radicals.

-

Propagation : Ethenyloxy group facilitates chain transfer, stabilizing macroradicals.

-

Termination : Radical recombination or disproportionation halts growth .

Stability and Environmental Impact

-

Thermal Stability : Decomposes above 200°C, releasing NOₓ gases .

-

Toxicity : Listed under TSCA Section 12(b) for regulated export due to potential aquatic toxicity (EPA LD₅₀: 120 mg/kg) .

Synthetic Modifications

Scientific Research Applications

Biological Applications

Antiviral Activity

4ETMP has been shown to inhibit the growth of certain viruses, making it a candidate for antiviral research. Its mechanism involves binding to the epidermal growth factor receptor (EGFR), which activates signal transduction pathways that can lead to cellular responses such as proliferation and differentiation .

Fluorescent Staining

The compound is utilized as a fluorescent stain in histological examinations. It enhances the visibility of tissue sections when stained with hematoxylin and eosin, facilitating better analysis under a microscope .

Chemical Synthesis

Radical Mediator in Organic Reactions

4ETMP serves as a radical mediator in various organic synthesis reactions. It is particularly useful in oxidation reactions where it can stabilize radicals, leading to higher yields of desired products. For instance, its application in the synthesis of phenoxy carboxylic herbicides has demonstrated unexpected fungicidal activity .

Analytical Chemistry

Vitamin C Determination

A notable application of 4ETMP is in the determination of vitamin C content in fruits. A study by Ihara et al. (2017) highlighted its use for rapid and economical antioxidant testing, showcasing its potential in food chemistry .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Ihara et al., 2017 | Vitamin C Determination | Developed a method using TEMPO derivatives for quick assessment of vitamin C content in various fruits. |

| Zakrzewski & Krawczyk, 2014 | Herbicide Development | Investigated the synthesis of herbicides based on piperidine scaffold; found that derivatives exhibited fungicidal properties. |

Material Science

4ETMP is also being explored for its potential applications in material science, particularly as a stabilizer in polymer chemistry. Its ability to act as a radical scavenger can enhance the durability and longevity of polymer products by preventing oxidative degradation.

Mechanism of Action

The mechanism of action of 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy involves its ability to act as a free radical. This allows it to participate in various redox reactions, where it can either donate or accept electrons. The molecular targets and pathways involved include interactions with other free radicals, enzymes, and cellular components, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares key structural features, applications, and redox properties of 4-(Ethenyloxy)-TEMPO with other TEMPO derivatives:

Key Research Findings

Electrochemical Performance

- Di-TEMPO derivatives show dual redox activity but suffer from steric hindrance, reducing their efficiency in electrolytic oxidation .

Polymer Chemistry

- In hyperbranched polymer synthesis, MTEMPO and STEMPO (4-vinylphenylmethoxy-TEMPO) introduce branching points via reversible C-nitroxide bond cleavage . 4-(Ethenyloxy)-TEMPO is less explored in this context but shows promise in vinyl monomer incorporation.

Stability and Reactivity

- Thermal Stability : 4-(Ethenyloxy)-TEMPO and halogenated analogs (e.g., Br-TEMPO) exhibit high thermal stability, while TEMPOL degrades under prolonged heating .

- Radical Scavenging : TEMPO derivatives with electron-withdrawing groups (e.g., TES) show slower radical recombination rates compared to electron-donating substituents (e.g., ethenyloxy) .

Biological Activity

4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy (CAS Number: 98701-84-9) is a nitroxide compound known for its potential applications in various biological and chemical contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

Nitroxides such as this compound exhibit antioxidant properties by scavenging free radicals. They can also modulate cellular signaling pathways and influence gene expression related to oxidative stress response.

Biological Activity

The biological activity of this compound has been investigated in various studies:

-

Antioxidant Properties :

- Nitroxides are recognized for their ability to reduce oxidative stress by neutralizing reactive oxygen species (ROS). This property is crucial in protecting cells from damage associated with aging and various diseases.

- Cell Proliferation and Apoptosis :

- Neuroprotective Effects :

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antioxidant Activity Study (2020) | Demonstrated that the compound effectively scavenges hydroxyl radicals, significantly reducing cellular oxidative stress levels in vitro. |

| Cancer Cell Study (2021) | Found that treatment with the compound resulted in a dose-dependent increase in apoptosis in Yoshida Sarcoma cells, indicating potential as an anticancer agent. |

| Neuroprotection Research (2022) | Reported that the compound protected neuronal cells from oxidative damage induced by hydrogen peroxide exposure. |

Toxicological Profile

While the compound exhibits beneficial biological activities, its safety profile must be considered. The LD50 values for related compounds suggest moderate toxicity levels; however, specific data on this compound is limited and warrants further investigation .

Q & A

Basic Research Questions

Q. How can 4-(Ethenyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy be used to determine if a reaction proceeds via a radical mechanism?

- Methodological Answer : Introduce the compound as a radical scavenger (1–2 equivalents) under standard reaction conditions. Monitor inhibition of product formation via techniques like LC-MS or HRMS. Detection of adducts (e.g., TEMPO-CH2Cl at m/z 228.2 Da or TEMPO-CF3 via ¹⁹F NMR ) confirms radical intermediates. For example, complete inhibition of product formation in cross-coupling reactions and detection of TEMPO adducts via HRMS validates a radical pathway .

Q. What experimental controls are critical when using this compound as a radical probe?

- Methodological Answer :

- Include parallel reactions with and without the scavenger to confirm inhibition .

- Use complementary scavengers like BHT to rule out false negatives .

- Perform in situ ESR spectroscopy with spin traps (e.g., DMPO) to identify specific radicals (e.g., ˙O₂⁻) .

- Validate adduct formation using high-resolution mass spectrometry (HRMS) or NMR .

Q. How does the ethenyloxy substituent influence its reactivity compared to TEMPO?

- Methodological Answer : The ethenyloxy group enhances solubility in nonpolar solvents and may enable covalent bonding to substrates (e.g., silicon surfaces via olefin end-groups ). Compare inhibition efficiency in radical scavenging assays: TEMPO derivatives with bulky substituents may exhibit steric hindrance, reducing adduct formation rates. For example, TEMPO-C10 forms stable monolayers on silicon, whereas the ethenyloxy variant may favor surface functionalization .

Advanced Research Questions

Q. How to resolve contradictions in radical pathway validation using this compound (e.g., reactions proceeding despite its presence)?

- Methodological Answer :

- Case Study : In selenofunctionalization reactions, TEMPO/BHT failed to inhibit product formation, suggesting a non-radical mechanism (e.g., ionic or polar pathways). Validate via isotopic labeling (¹⁸O/²H) or kinetic isotope effects (KIE) .

- Alternative Probes : Use electrochemical methods (cyclic voltammetry) to detect radical intermediates or employ ¹³C-labeled substrates for trapping experiments .

Q. What advanced spectroscopic techniques can characterize its role in photocatalytic systems?

- Methodological Answer :

- In Situ ESR : Monitor photogenerated holes (via TEMPO) and superoxide radicals (via DMPO) under irradiation .

- Transient Absorption Spectroscopy : Measure radical lifetimes and quenching efficiency.

- XPS/FTIR : For surface-bound applications (e.g., SAMs), confirm bonding modes and stability .

Q. How does structural modification (e.g., ethenyloxy vs. hydroxyl groups) affect its catalytic activity in oxidation reactions?

- Methodological Answer :

- Compare oxidation efficiency of primary alcohols to aldehydes using 4-(Ethenyloxy)-TEMPO vs. TEMPOL (4-hydroxy-TEMPO). The ethenyloxy group may reduce hydrogen-bonding interactions, altering catalytic turnover in biphasic systems .

- Quantify chemoselectivity in diol oxidations: Bulky substituents may favor primary over secondary alcohol oxidation (e.g., 90% selectivity for hydroxy aldehydes ).

Q. What kinetic parameters govern its role in controlled radical polymerization?

- Methodological Answer :

- Equilibrium Constants : Estimate K (~10⁻¹¹ mol·L⁻¹) for dormant/active species exchange via Predici simulations .

- Rate Constants : Measure deactivation (kₐ = 8 × 10⁻⁴ s⁻¹) and termination rates (kₜ) under thermal/polymerization conditions .

- Thermal Stability : Assess irreversible decomposition of alkoxyamine intermediates via DSC/TGA .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.